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Abstract
This technical guide provides a comprehensive overview of the chemical properties of 3,4-

Methylenedioxyphenethylamine (MDPEA), a phenethylamine derivative characterized by a

methylenedioxy group attached to the phenyl ring. This document is intended for researchers,

scientists, and professionals in drug development, offering a detailed compilation of its

physicochemical characteristics, spectroscopic data, synthesis, and pharmacology. While

MDPEA is structurally related to psychoactive compounds such as 3,4-

Methylenedioxyamphetamine (MDA) and 3,4-Methylenedioxymethamphetamine (MDMA), it is

reported to be inactive orally at typical doses due to extensive first-pass metabolism. This guide

summarizes available quantitative data in structured tables, outlines experimental protocols,

and provides visualizations of key chemical and biological pathways to serve as a foundational

resource for further research and development.

Chemical and Physical Properties
3,4-Methylenedioxyphenethylamine, also known as homopiperonylamine, is a primary amine

with the molecular formula C₉H₁₁NO₂.[1][2] It serves as the parent compound for a range of

substituted methylenedioxyphenethylamines.[3] The presence of the methylenedioxy bridge
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and the ethylamine side chain are defining structural features that influence its chemical

behavior and pharmacological profile.

Physicochemical Data
The physicochemical properties of MDPEA are crucial for understanding its absorption,

distribution, metabolism, and excretion (ADME) profile. While experimental data for the free

base are limited, some properties have been predicted or determined for its more stable

hydrochloride salt.

Property Value Form Source

Molecular Formula C H₁₁NO₂ Freebase

Molecular Weight 165.19 g/mol Freebase [1]

IUPAC Name
2-(1,3-benzodioxol-5-

yl)ethanamine
- [1]

CAS Number 1484-85-1 Freebase [1]

Predicted logP 1.2 Freebase [4]

pKa
9.90 ± 0.10

(Predicted)
- [2]

Melting Point 216-218 °C Hydrochloride Salt

Molecular Formula C₉H₁₁NO₂ · HCl Hydrochloride Salt [5]

Molecular Weight 201.65 g/mol Hydrochloride Salt [5]

Solubility
Quantitative solubility data for MDPEA is not readily available in the literature. However, based

on the general solubility of phenethylamines, the following can be inferred:

MDPEA Freebase: Expected to be sparingly soluble in water and soluble in organic solvents

such as ethanol, methanol, and chloroform.

MDPEA Hydrochloride: Expected to be soluble in water and lower-order alcohols.
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Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of MDPEA.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) of MDPEA shows a characteristic

fragmentation pattern. The molecular ion peak (M⁺) is observed at m/z 165. The base peak is

typically found at m/z 136, resulting from the cleavage of the Cα-Cβ bond of the ethylamine

side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for MDPEA is not widely published. However, predicted

chemical shifts and data from structurally similar compounds like MDA can provide an

estimation of the expected spectrum.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

δ 6.6-6.8 ppm: (m, 3H, Ar-H)

δ 5.9 ppm: (s, 2H, -O-CH₂-O-)

δ 2.9 ppm: (t, 2H, -CH₂-NH₂)

δ 2.7 ppm: (t, 2H, Ar-CH₂-)

δ 1.4 ppm: (s, 2H, -NH₂)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

δ 147.5 ppm: (Ar-C-O)

δ 146.0 ppm: (Ar-C-O)

δ 132.0 ppm: (Ar-C)

δ 122.0 ppm: (Ar-CH)
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δ 109.0 ppm: (Ar-CH)

δ 108.0 ppm: (Ar-CH)

δ 101.0 ppm: (-O-CH₂-O-)

δ 43.0 ppm: (-CH₂-NH₂)

δ 39.0 ppm: (Ar-CH₂-)

Infrared (IR) Spectroscopy
The IR spectrum of MDPEA would be expected to show characteristic absorption bands for the

amine and aromatic functional groups.

Expected IR Absorption Bands:

~3300-3400 cm⁻¹: N-H stretching vibrations of the primary amine.

~2850-2950 cm⁻¹: C-H stretching vibrations of the alkyl and methylenedioxy groups.

~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching vibrations.

~1250, 1040 cm⁻¹: C-O-C stretching vibrations of the methylenedioxy group.

Synthesis of 3,4-Methylenedioxyphenethylamine
MDPEA can be synthesized from readily available precursors such as piperonal or 3,4-

(methylenedioxy)phenylacetonitrile. A common route involves the reduction of a nitrile or a

nitroalkene intermediate.

Synthesis from 3,4-(Methylenedioxy)phenylacetonitrile
A straightforward method for the synthesis of MDPEA is the reduction of 3,4-

(methylenedioxy)phenylacetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of 3,4-Methylenedioxyphenethylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055370#chemical-properties-of-3-4-
methylenedioxyphenethylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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